molecular formula C11H12N2O2 B13692247 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13692247
M. Wt: 204.22 g/mol
InChI Key: BRCFBYICZQRRIR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromination using bromine in acetic acid or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-4-ol: Similar structure with a different position of the hydroxyl group.

    3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure with an amine group instead of a hydroxyl group.

    3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

The presence of the methoxy group can enhance its solubility and alter its electronic properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(2-methoxyphenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)7-9(12-13)8-5-3-4-6-10(8)15-2/h3-7,12H,1-2H3

InChI Key

BRCFBYICZQRRIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CC=C2OC

Origin of Product

United States

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